molecular formula C12H12O3 B14676013 6,7-Dimethoxynaphthalen-2-ol CAS No. 33212-94-1

6,7-Dimethoxynaphthalen-2-ol

Cat. No.: B14676013
CAS No.: 33212-94-1
M. Wt: 204.22 g/mol
InChI Key: GEVJVOCTDVRYRP-UHFFFAOYSA-N
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Description

6,7-Dimethoxynaphthalen-2-ol is an organic compound with the molecular formula C12H12O3 It is a derivative of naphthalene, characterized by the presence of two methoxy groups (-OCH3) at the 6th and 7th positions and a hydroxyl group (-OH) at the 2nd position on the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxynaphthalen-2-ol typically involves the methoxylation of naphthalene derivatives. One common method includes the use of 2-methoxynaphthalene as a starting material. The process involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxynaphthalen-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Halides (e.g., HCl, HBr), Amines (e.g., NH3)

Major Products Formed

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alcohols or alkanes

    Substitution: Formation of halogenated or aminated derivatives

Scientific Research Applications

6,7-Dimethoxynaphthalen-2-ol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 6,7-Dimethoxynaphthalen-2-ol involves its interaction with specific molecular targets and pathways. The compound’s methoxy and hydroxyl groups play a crucial role in its reactivity and interaction with biological molecules. It can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. Additionally, it may interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

6,7-Dimethoxynaphthalen-2-ol can be compared with other naphthalene derivatives such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

33212-94-1

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

6,7-dimethoxynaphthalen-2-ol

InChI

InChI=1S/C12H12O3/c1-14-11-6-8-3-4-10(13)5-9(8)7-12(11)15-2/h3-7,13H,1-2H3

InChI Key

GEVJVOCTDVRYRP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=C(C=CC2=C1)O)OC

Origin of Product

United States

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